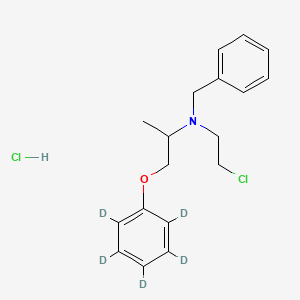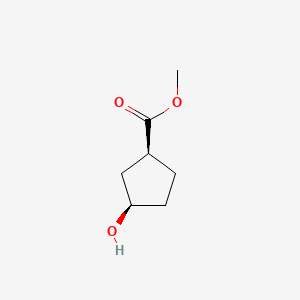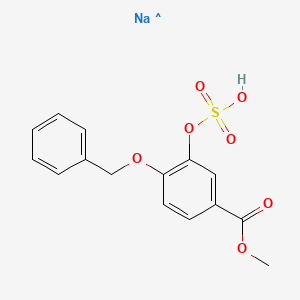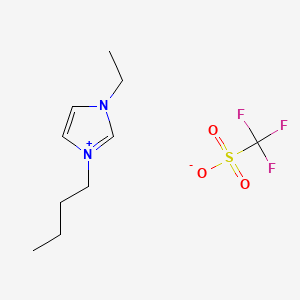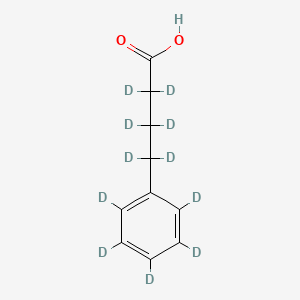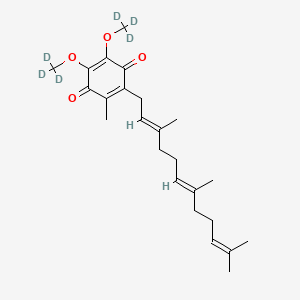
Coenzyme Q10-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coenzyme Q10-d6 (CoQ10-d6) is a naturally occurring quinone found throughout the body in cell membranes, primarily in mitochondrial membranes . It is intended for use as an internal standard for the quantification of CoQ10 by GC- or LC-MS . It has the highest concentrations in the heart, lungs, liver, kidneys, spleen, pancreas, and adrenal glands . It is a component of the electron transport chain and participates in aerobic cellular respiration, generating energy in the form of ATP . In its reduced form, CoQ10 acts as an antioxidant, preventing the formation of reactive oxygen species .
Synthesis Analysis
Coenzyme Q10 biosynthesis has been established in the non-ubiquinone containing Corynebacterium glutamicum by metabolic engineering . The whole pathway involves many enzymatic steps and has not been fully elucidated yet . The first CoQ10 precursor decaprenyl diphosphate (DPP) from farnesyl diphosphate is provided by DPP synthase gene ddsA from Paracoccus denitrificans .Chemical Reactions Analysis
Coenzyme Q10 plays a role in mitochondrial oxidative phosphorylation, aiding in the production of adenosine triphosphate (ATP), which is involved in energy transfer within cells . It also acts as an antioxidant, preventing the formation of reactive oxygen species .Physical And Chemical Properties Analysis
Coenzyme Q10 is a lipophilic, naturally occurring vitamin-like benzoquinone compound . It is found in cell membranes and is particularly well known for its role in the electron transport chain in mitochondrial membranes during aerobic cellular respiration . A deficiency in either its bioavailability or its biosynthesis can lead to one of several disease states .Aplicaciones Científicas De Investigación
Biotechnological Production
Coenzyme Q10 is essential for ATP generation in oxidative phosphorylation and as an antioxidant. It's produced using microorganisms, focusing on strain development, metabolic pathways, and fermentation optimization. Techniques like random mutagenesis and metabolic engineering enhance its concentration. Key enzymes in its biosynthesis have been expressed in Escherichia coli, combining pathway design and fermentation process engineering (Choi, Ryu, & Seo, 2005).
Aquaculture Benefits
Dietary Coenzyme Q10 improves the growth rate, immunity, and health of aquatic animals like Nile tilapia. Its inclusion in diets led to higher weight gain and feed efficiency, along with increased enzyme activities (El Basuini et al., 2021).
Therapeutic Potential in Neurodegenerative Disorders
Coenzyme Q10 shows promise in treating neurodegenerative disorders like Parkinson's disease and certain encephalomyopathies, where it's granted orphan drug status. Its efficacy in other areas, such as heart failure and diabetes, needs further clarification (Bonakdar & Guarneri, 2005).
Enhanced Production in E. coli
The key enzyme for Coenzyme Q10 synthesis, decaprenyl diphosphate synthase, was expressed in E. coli, leading to higher CoQ10 production in batch and fed-batch fermentations. This approach offers a viable method for bioconversion processes (Park et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/i6D3,7D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREILSQAXUAAHP-WFUYZCHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



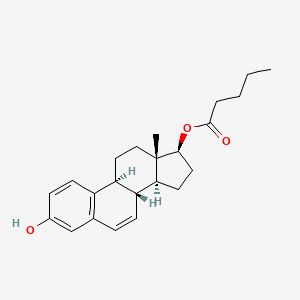
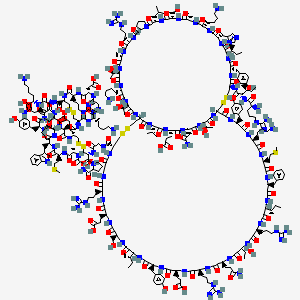
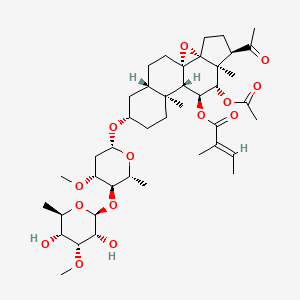

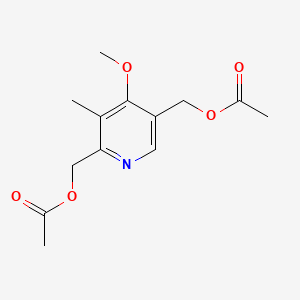
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)
